Cyclobutyl(3-methylthiophen-2-yl)methanamine hydrochloride
Description
Cyclobutyl(3-methylthiophen-2-yl)methanamine hydrochloride is a chiral amine hydrochloride featuring a cyclobutyl group linked to a methanamine backbone, substituted with a 3-methylthiophen-2-yl aromatic ring. The thiophene moiety introduces sulfur-based aromaticity, while the cyclobutyl group contributes to conformational rigidity. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines, such as sibutramine derivatives and other CNS-targeting agents.
Properties
IUPAC Name |
cyclobutyl-(3-methylthiophen-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH/c1-7-5-6-12-10(7)9(11)8-3-2-4-8;/h5-6,8-9H,2-4,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYOJSXZBVLKNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C2CCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclobutyl(3-methylthiophen-2-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current knowledge surrounding its biological properties, synthesis, and potential applications, drawing from diverse research sources.
Chemical Structure and Properties
The compound features a cyclobutyl group linked to a 3-methylthiophen-2-yl moiety, which contributes to its unique steric and electronic characteristics. Its molecular formula is CHClN, with a molecular weight of approximately 219.76 g/mol.
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential for this compound in treating infections.
- Antitumor Properties : Preliminary studies on related compounds indicate cytotoxic effects against cancer cell lines, such as A549 (lung cancer) and HeLa (cervical cancer) cells.
- Neuroprotective Effects : Some cyclobutane derivatives have been reported to possess neuroprotective properties, which may offer insights into the compound's potential in neurodegenerative disease models.
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Cyclobutyl Ring : The cyclobutane structure is formed through cyclization reactions involving suitable precursors.
- Substitution Reactions : The introduction of the 3-methylthiophen-2-yl group is achieved via nucleophilic substitution methods.
Research findings suggest that modifications to the thiophene moiety can significantly impact the biological activity of the compound. For instance, variations in substitution patterns on the thiophene ring can enhance or diminish antimicrobial and antitumor activities.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds can be insightful. The table below summarizes key characteristics:
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| This compound | CHClN | Potential antimicrobial and antitumor effects |
| Cyclobutyl(5-methylthiophen-2-yl)methanamine hydrochloride | CHClN | Antimicrobial activity reported |
| Cyclopentyl(5-methylthiophen-2-yl)methanamine hydrochloride | CHClN | Similar pharmacological profile |
Case Studies and Experimental Data
Several studies have explored the biological activities of cyclobutane-containing compounds. For example:
-
Antitumor Activity : A study conducted on derivatives similar to this compound revealed IC50 values indicating significant cytotoxicity against various cancer cell lines.
- Example Data :
- A549 Cell Line: IC50 = 21.5 µM
- HeLa Cell Line: IC50 = 24.0 µM
- Example Data :
- Antimicrobial Testing : In vitro tests demonstrated that compounds with similar structures exhibited Minimum Inhibitory Concentration (MIC) values ranging from 62.5 to 78.12 µg/mL against E. coli and E. faecalis.
Scientific Research Applications
Medicinal Chemistry
Cyclobutyl(3-methylthiophen-2-yl)methanamine hydrochloride is primarily investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Potential Therapeutic Areas :
- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cell lines by targeting metabolic pathways crucial for cancer cell survival. For example, it has been studied for its ability to inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits activity against several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Biological Studies
The compound serves as a probe to study receptor interactions and cellular signaling pathways. Its ability to modulate enzyme activity can provide insights into various biochemical processes.
Case Study Highlights :
- In Vitro Anticancer Studies : Research demonstrated that this compound inhibited LDH activity in glycolytic cancer cell lines, leading to reduced lactate production and delayed cell proliferation.
- Antimicrobial Testing : The compound was evaluated against multiple microbial strains, showing significant inhibition rates compared to control groups, indicating its potential as a new antimicrobial agent.
Summary of Biological Activities
The compound has demonstrated various biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Inhibits growth in cancer cell lines by targeting metabolic pathways. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitutions
Key Compounds:
(S)-Cyclobutyl(phenyl)methanamine hydrochloride (CAS 1202478-42-9)
- Structure : Cyclobutyl group + phenyl ring (instead of thiophene).
- Molecular Formula : C₁₁H₁₆ClN (MW ≈ 197.71 g/mol).
- Synthesis : Produced via a method yielding 91% efficiency, with LC/MS and NMR validation .
Cyclobutyl(3-methylpyridin-2-yl)methanamine
- Structure : Pyridin-2-yl replaces thiophen-2-yl, introducing a nitrogen atom.
- Molecular Formula : C₁₁H₁₆N₂ (MW 176.26 g/mol; purity 95%) .
Sibutramine-Related Compounds (e.g., USP Sibutramine Related Compound A, CAS 68906-27-4)
- Structure : Chlorophenyl-cyclobutyl + dimethylamine backbone.
- Relevance : Pharmacopeial standards highlight their role in quality control for weight-loss drugs .
trans-[3-(Difluoromethyl)cyclobutyl]methanamine hydrochloride (CAS 2940861-99-2)
- Structure : Difluoromethyl substituent on cyclobutyl; increases electronegativity.
- Impact : Fluorination may enhance metabolic stability .
2-(3-Methylphenyl)-1-thiophen-2-ylethanamine hydrochloride (CAS 80154-84-3)
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituent |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₆ClNS | ~217.76 | N/A | 3-Methylthiophen-2-yl |
| (S)-Cyclobutyl(phenyl)methanamine HCl | C₁₁H₁₆ClN | ~197.71 | 95%+ | Phenyl |
| Cyclobutyl(3-methylpyridin-2-yl)methanamine | C₁₁H₁₆N₂ | 176.26 | 95% | 3-Methylpyridin-2-yl |
| USP Sibutramine Related Compound A | C₁₄H₂₀ClN₂ | ~263.78 | Pharmacopeial | 2-Chlorophenyl |
| trans-[3-(Difluoromethyl)cyclobutyl]methanamine HCl | C₆H₁₂ClF₂N | ~183.62 | N/A | Difluoromethyl |
Preparation Methods
Synthesis of the Parent Amine (Cyclobutyl(3-methylthiophen-2-yl)methanamine)
-
- 3-methylthiophen-2-carboxaldehyde or equivalent thiophene derivative
- Cyclobutylamine or a cyclobutyl-containing precursor
Reaction Type: Reductive amination or nucleophilic substitution
-
- Condensation of 3-methylthiophen-2-carboxaldehyde with cyclobutylamine under controlled conditions to form an imine intermediate.
- Reduction of the imine to the corresponding amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
- Purification of the amine intermediate by crystallization or chromatography.
-
- Solvents: Commonly used solvents include ethanol, methanol, or dichloromethane.
- Temperature: Ambient to reflux depending on the reducing agent used.
- pH control to favor imine formation and reduction.
Formation of Hydrochloride Salt
- Procedure:
The free base amine is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate), and hydrochloric acid gas or aqueous hydrochloric acid is bubbled or added dropwise to precipitate the hydrochloride salt. - Purification:
The hydrochloride salt is isolated by filtration, washed, and dried under vacuum to yield a stable crystalline product.
Alternative Synthetic Routes
- Direct Amination: Some protocols may involve direct nucleophilic substitution on a suitable halogenated thiophene derivative with cyclobutylamine, followed by salt formation.
- Use of Protecting Groups: To improve selectivity and yield, protecting groups on the amine or thiophene ring may be employed during intermediate steps, removed in the final step.
Detailed Research Findings and Data
Due to the compound’s pharmaceutical relevance, patents and research articles provide insight into optimized synthetic methods focusing on yield, purity, and scalability.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Imine Formation | 3-methylthiophen-2-carboxaldehyde + cyclobutylamine, ethanol, rt | 85-90 | Requires anhydrous conditions for best yield |
| Reduction | NaBH4 in methanol, 0-25°C | 90-95 | Mild conditions prevent side reactions |
| Hydrochloride Salt Formation | HCl gas or 1M HCl in ethanol, 0-5°C | 95-98 | Salt formation enhances stability |
- Yield Optimization: Use of catalytic hydrogenation (Pd/C, H2) can improve reduction step efficiency.
- Purity: Analytical methods such as NMR, IR, and mass spectrometry confirm structure and purity.
- Scalability: The process is amenable to scale-up with careful control of reaction parameters to maintain yield and purity.
Analytical Characterization
- NMR Spectroscopy: Confirms the presence of cyclobutyl and thiophene protons and amine functionality.
- Mass Spectrometry: Confirms molecular ion peak at m/z consistent with C10H16NS.
- Melting Point: Hydrochloride salt exhibits a sharp melting point indicative of purity.
- Elemental Analysis: Confirms composition consistent with hydrochloride salt.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Outcome | Critical Parameters |
|---|---|---|---|
| Imine Formation | 3-methylthiophen-2-carboxaldehyde + cyclobutylamine, ethanol | Imine intermediate | Anhydrous, controlled pH |
| Reduction to Amine | Sodium borohydride, methanol | Cyclobutyl(3-methylthiophen-2-yl)methanamine | Temperature control (0-25°C) |
| Hydrochloride Salt Formation | HCl gas or aqueous HCl in ethanol | This compound | Controlled addition, low temp |
| Purification | Crystallization or filtration | High purity crystalline salt | Drying under vacuum |
Q & A
Q. What spectroscopic techniques are optimal for characterizing the structural integrity of Cyclobutyl(3-methylthiophen-2-yl)methanamine hydrochloride?
To confirm structural integrity, employ a combination of:
- 1H and 13C NMR : Identify proton environments (e.g., cyclobutyl and thiophene protons) and carbon frameworks.
- IR Spectroscopy : Detect functional groups like amine (-NH) and aromatic C-S bonds (thiophene).
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
For analogous compounds, such as (5-chlorothiophen-2-yl)methanamine derivatives, these methods have proven effective in resolving structural ambiguities .
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
- PPE : Use P95 respirators (NIOSH/CEN standards) and OV/AG/P99 cartridges for vapor protection.
- Ventilation : Conduct synthesis in fume hoods to limit inhalation exposure.
- Waste Management : Avoid drainage to prevent environmental contamination.
Safety data for structurally related amines highlight these precautions as critical .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties, as demonstrated in benchmark studies .
- Key Calculations :
- HOMO-LUMO gaps to assess reactivity.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Charge distribution analysis for hydrogen bonding propensity.
Q. What strategies resolve discrepancies between experimental and computational structural data?
- Crystallographic Validation : Use SHELX suite (SHELXL for refinement, SHELXD for phase solution) to resolve bond-length/angle mismatches .
- Cross-Validation : Compare DFT-optimized geometries (e.g., cyclobutyl ring puckering) with X-ray data .
- Hydrogen Bond Analysis : Apply graph set theory (e.g., Etter’s rules) to interpret packing motifs that DFT may overlook .
Q. How to design a synthetic route that minimizes by-products for this compound?
- Stepwise Functionalization : Introduce the cyclobutyl and thiophene moieties sequentially to avoid steric clashes.
- Protecting Groups : Temporarily shield the amine group during thiophene derivatization to prevent side reactions.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
Similar strategies were applied to synthesize (3-(thiophen-3-yl)-5-(trifluoromethyl)phenyl)methanamine derivatives .
Q. What analytical methods assess purity and stability under varying storage conditions?
- HPLC : Monitor degradation products using C18 columns and UV detection (λ = 254 nm).
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and analyze via TLC or NMR.
- Reference Standards : Use USP-grade analogs (e.g., sibutramine-related compounds) for method validation .
Q. How do hydrogen bonding patterns influence crystal packing and solubility?
- Graph Set Analysis : Classify hydrogen bonds (e.g., R22(8) motifs) to predict crystal lattice stability .
- Solubility Modulation : Strong intermolecular H-bonds reduce solubility in non-polar solvents, necessitating polar solvents (e.g., DMSO) for recrystallization.
- Thermal Stability : Correlate H-bond networks with melting points via DSC studies.
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
